(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid
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Overview
Description
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H9BBrNO4 and a molecular weight of 261.87 g/mol . This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
The mode of action of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is likely related to its boronic acid group. Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors that have diol groups . The bromo and methoxy groups on the pyridine ring may influence the compound’s reactivity.
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of cross-coupling reaction used in organic synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds . For instance, boronic acids are known to be more stable in acidic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid typically involves the bromination of 2,6-dimethoxypyridine followed by borylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid has diverse applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes due to its ability to form stable complexes with transition metals.
Material Science: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(2,6-Dimethoxypyridin-3-yl)boronic acid: Similar structure but lacks the bromine atom.
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: Similar but with only one methoxy group.
Uniqueness
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid is unique due to the presence of both bromine and boronic acid groups, which confer distinct reactivity and versatility in various chemical reactions. Its dual functionality allows it to participate in a wider range of synthetic transformations compared to its analogs .
Properties
IUPAC Name |
(3-bromo-2,6-dimethoxypyridin-4-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BBrNO4/c1-13-5-3-4(8(11)12)6(9)7(10-5)14-2/h3,11-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZDOBXDCNVNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1Br)OC)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BBrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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